REACTION_CXSMILES
|
C([O:3][C:4](=[O:11])[CH2:5][NH:6][CH2:7][CH2:8][C:9]#[N:10])C.[CH:12](O)=[O:13].[OH-].[K+].O>C(O)C>[C:9]([CH2:8][CH2:7][N:6]([CH:12]=[O:13])[CH2:5][C:4]([OH:3])=[O:11])#[N:10] |f:2.3|
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CNCCC#N)=O
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After the reaction solution has warmed up to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off
|
Type
|
EXTRACTION
|
Details
|
subsequently extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The combined organic extracts are concentrated by evaporation to thus obtain N-(2-cyanoethyl)-N-formylglycine, m.p. 112°-114° C. (compound No
|
Name
|
|
Type
|
|
Smiles
|
C(#N)CCN(CC(=O)O)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |